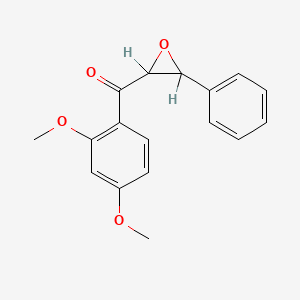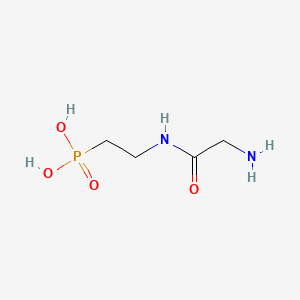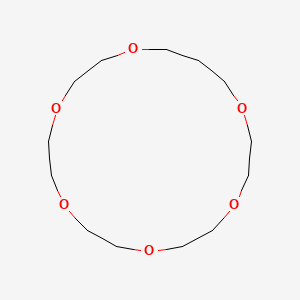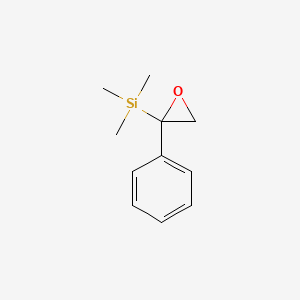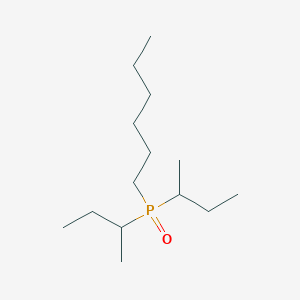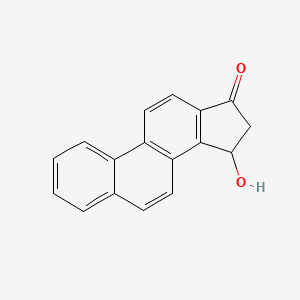
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one is a complex organic compound characterized by its multiple conjugated double bonds and hydroxyl group. This compound is part of a class of chemicals known for their intricate structures and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of functional group transformations, including hydroxylation and cyclization, to form the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques like high-throughput screening and process optimization.
Analyse Des Réactions Chimiques
Types of Reactions
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: Functional groups can be substituted at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15-Hydroxy-11-(hydroxymethyl)gona-1(10),2,4,6,8,11,13-heptaen-17-one
- 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one derivatives
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
55081-28-2 |
|---|---|
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
15-hydroxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H12O2/c18-15-9-16(19)17-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17/h1-8,16,19H,9H2 |
Clé InChI |
UBGBYVZBSBOXQK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
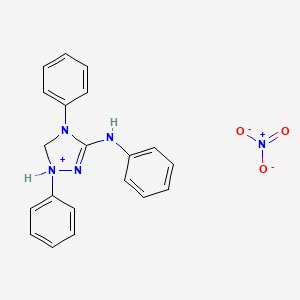
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
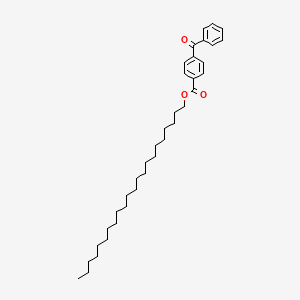
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
